molecular formula C11H14BrMgN B6288966 [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution CAS No. 480424-80-4

[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution

Cat. No.: B6288966
CAS No.: 480424-80-4
M. Wt: 264.44 g/mol
InChI Key: WJCUFESQPAZURD-UHFFFAOYSA-M
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Description

[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution is a Grignard reagent commonly used in organic synthesis. This compound is typically available as a 0.25 M solution in tetrahydrofuran (THF). Grignard reagents are valuable in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.

Scientific Research Applications

[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.

    Biology: Preparation of biologically active compounds and intermediates.

    Medicine: Synthesis of drug candidates and medicinal chemistry research.

    Industry: Production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Grignard reagents involves the nucleophilic addition of the Grignard reagent to a carbonyl group. The carbon atom of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group .

Safety and Hazards

This compound is highly flammable and may form explosive peroxides. It reacts violently with water and is suspected of causing cancer. It may cause respiratory irritation, severe skin burns, and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the reaction of 2-(1-pyrrolidinylmethyl)phenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of [2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide follows similar principles but on a larger scale. The process involves:

    Reactants: 2-(1-Pyrrolidinylmethyl)phenyl bromide and magnesium turnings.

    Solvent: Anhydrous THF.

    Reaction Conditions: The reaction is conducted under an inert atmosphere with continuous stirring to ensure complete dissolution of magnesium and efficient formation of the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Alkyl Halides: Methyl iodide, ethyl bromide.

    Electrophiles: Various electrophilic species used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: Another Grignard reagent with a phenyl group.

    Methylmagnesium bromide: A simpler Grignard reagent with a methyl group.

    Ethylmagnesium bromide: A Grignard reagent with an ethyl group.

Uniqueness

[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is unique due to the presence of the pyrrolidinylmethyl group, which can introduce additional functionality and complexity into the synthesized molecules. This makes it particularly useful in the synthesis of complex organic compounds and pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide involves the reaction of 2-bromomethylphenyl magnesium bromide with pyrrolidine in tetrahydrofuran solvent.", "Starting Materials": [ "2-bromomethylphenyl magnesium bromide", "pyrrolidine", "tetrahydrofuran" ], "Reaction": [ "Add 2-bromomethylphenyl magnesium bromide to tetrahydrofuran solvent under inert atmosphere.", "Add pyrrolidine to the reaction mixture dropwise while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture to room temperature and quench with water.", "Extract the organic layer with diethyl ether.", "Wash the organic layer with brine and dry over anhydrous magnesium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide as a white solid." ] }

CAS No.

480424-80-4

Molecular Formula

C11H14BrMgN

Molecular Weight

264.44 g/mol

IUPAC Name

magnesium;1-(phenylmethyl)pyrrolidine;bromide

InChI

InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1

InChI Key

WJCUFESQPAZURD-UHFFFAOYSA-M

SMILES

C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-]

Canonical SMILES

C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-]

Origin of Product

United States

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